molecular formula C15H19N5O2 B5322605 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenyltriazol-4-yl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenyltriazol-4-yl)methanone

Cat. No.: B5322605
M. Wt: 301.34 g/mol
InChI Key: GXKZLKAVWGMEOE-OCCSQVGLSA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenyltriazol-4-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxy group, and a phenyltriazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenyltriazol-4-yl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxy group, and the attachment of the phenyltriazole moiety. Common synthetic routes may involve the use of reagents such as piperidine, methanol, and phenyltriazole derivatives under specific reaction conditions like controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenyltriazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents like hydrogen peroxide or potassium perm

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-14-10-19(8-7-12(14)16)15(21)13-9-17-18-20(13)11-5-3-2-4-6-11/h2-6,9,12,14H,7-8,10,16H2,1H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKZLKAVWGMEOE-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2=CN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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